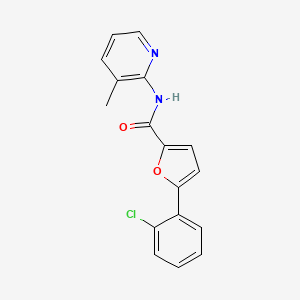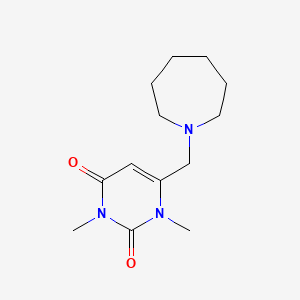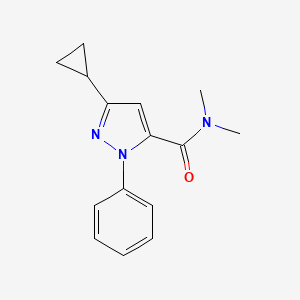![molecular formula C14H13NO2S B7461990 N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide, also known as DMTCC, is a synthetic compound that has been recently gaining attention in the field of scientific research. DMTCC belongs to the class of chromene derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide is not well understood. However, it has been suggested that N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide may interact with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide in lab experiments is its ease of synthesis and availability. N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the use of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide in scientific research. One potential direction is the development of novel compounds based on the structure of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide with improved therapeutic properties. Another potential direction is the use of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide as a fluorescent probe for the detection of other analytes in biological samples. Additionally, further studies are needed to better understand the mechanism of action and potential therapeutic applications of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide.
Méthodes De Synthèse
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydrothieno[3,2-c]chromene-5-carboxylic acid with dimethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with acetic anhydride to obtain the final product, N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide.
Applications De Recherche Scientifique
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide has been found to have a range of scientific research applications. One of the primary applications of N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of novel compounds with potential therapeutic properties. N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-15(2)14(16)12-7-9-8-17-11-6-4-3-5-10(11)13(9)18-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRKUKTVCWVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)
![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile](/img/structure/B7461929.png)


![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)


![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)
